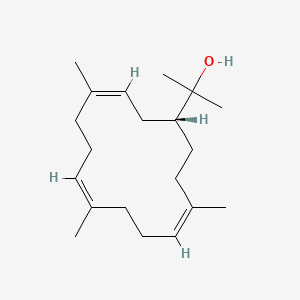
2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol is a complex organic compound characterized by a cyclotetradeca structure with multiple double bonds and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol typically involves multiple steps, including the formation of the cyclotetradeca ring and the introduction of the hydroxyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclotetradeca ring through cyclization of linear precursors.
Alkylation: Introduction of methyl groups at specific positions on the ring.
Hydroxylation: Addition of the hydroxyl group to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.
Industry
In industry, it may find applications in the production of specialty chemicals, fragrances, or materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting membrane properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotetradeca-3,7,11-trien-1-yl derivatives: Compounds with similar ring structures and double bonds.
Trimethylcycloalkanes: Compounds with similar methyl group arrangements.
Uniqueness
The uniqueness of 2-((R,3E,7E,11E)-4,8,12-Trimethylcyclotetradeca-3,7,11-trien-1-yl)propan-2-ol lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H34O |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
2-[(1R,3Z,7Z,11Z)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H34O/c1-16-8-6-10-17(2)12-14-19(20(4,5)21)15-13-18(3)11-7-9-16/h8,11-12,19,21H,6-7,9-10,13-15H2,1-5H3/b16-8-,17-12-,18-11-/t19-/m0/s1 |
InChI-Schlüssel |
ZJWQYSDAWSDJRA-SYUODKLASA-N |
Isomerische SMILES |
C/C/1=C/CC/C(=C\C[C@@H](CC/C(=C\CC1)/C)C(C)(C)O)/C |
Kanonische SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


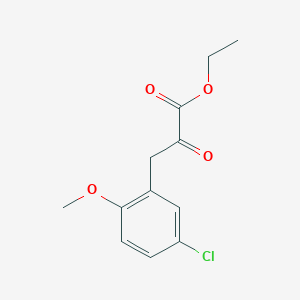
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
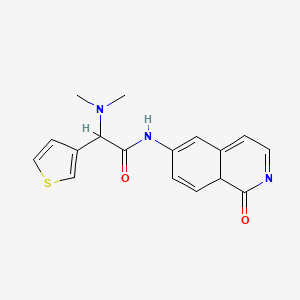
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)

![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)



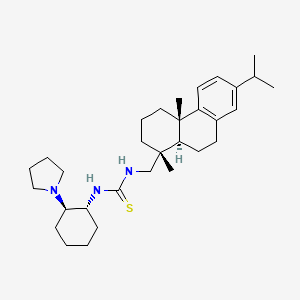


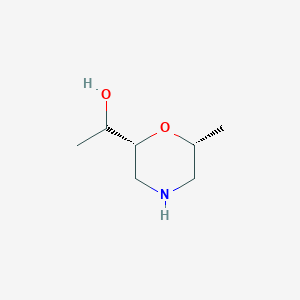
![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
